11-Eicosenoic acid (CAS: 62322-84-3), also known as Gondoic acid, is a C20 monounsaturated omega-9 fatty acid. It is a naturally occurring component in various plant oils, most notably jojoba oil, and is also found in some nuts and fish oils. Structurally, it is an elongation product of the more common oleic acid (C18:1). Its 20-carbon chain length and single cis-double bond give it distinct physical and metabolic properties compared to shorter-chain (C18), saturated (C20:0), or polyunsaturated (C20:x) fatty acids, making it a specific choice for applications in cosmetics, specialty lubricants, and biomedical research.
Substituting 11-Eicosenoic acid with more common fatty acids is often unviable due to its specific molecular structure. Using a shorter C18 analogue like Oleic acid alters membrane fluidity, metabolic processing, and the physical properties of resulting formulations. Replacing it with the C20 saturated analogue, Arachidic acid, dramatically increases the melting point, rendering it unsuitable for liquid formulations at room temperature. Furthermore, using a C20 polyunsaturated fatty acid (PUFA) like Mead acid significantly reduces oxidative stability, which is a critical failure point for cosmetics and nutraceuticals. Therefore, applications requiring the specific combination of a C20 chain length for structure, a single double bond for fluidity, and monounsaturated stability necessitate the procurement of 11-Eicosenoic acid over these more generic substitutes.
11-Eicosenoic acid possesses a melting point of 23–24 °C, which is significantly higher than that of the common C18 substitute, Oleic acid (13–14 °C). This property makes it solid at cool room temperatures while being a liquid at body temperature. In contrast, the saturated C20 analogue, Arachidic acid, has a much higher melting point of 75.5 °C, making it a solid wax at physiological temperatures.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 23–24 °C |
| Comparator Or Baseline | Oleic Acid (C18:1): 13–14 °C; Arachidic Acid (C20:0): 75.5 °C |
| Quantified Difference | ~10 °C higher than Oleic Acid; ~52 °C lower than Arachidic Acid |
| Conditions | Standard atmospheric pressure. |
This specific melting range is critical for creating formulations (e.g., creams, balms) that are solid during storage but melt upon skin contact, a property not achievable with common C18 or saturated C20 substitutes.
As a monounsaturated fatty acid, 11-Eicosenoic acid offers significantly greater stability against oxidation than polyunsaturated fatty acids (PUFAs) of similar chain length, such as linoleic acid (C18:2) or Mead acid (C20:3). The rate of oxidation increases dramatically with the number of double bonds; for instance, oleic acid (C18:1) is estimated to be 10 to 40 times less susceptible to oxidation than linoleic acid (C18:2). This principle extends to the C20 series, where the single double bond of 11-Eicosenoic acid provides a structural advantage for longevity in formulations.
| Evidence Dimension | Relative Oxidation Susceptibility |
| Target Compound Data | Low (as a monounsaturated fatty acid) |
| Comparator Or Baseline | Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Mead Acid): High to Very High |
| Quantified Difference | Monounsaturated fatty acids are substantially more stable than PUFAs (e.g., 10-40x for C18:1 vs C18:2) |
| Conditions | Exposure to oxygen, heat, or light. |
For products requiring a long shelf-life, such as cosmetics or nutritional supplements, procuring 11-Eicosenoic acid avoids the rapid degradation and rancidity characteristic of PUFA-based alternatives.
In metabolic pathways, 11-Eicosenoic acid serves as a direct precursor for the synthesis of longer-chain fatty acids like erucic acid (C22:1) and nervonic acid (C24:1). This elongation process is specific to its C20 structure. Studies in rats have demonstrated that administered 11-Eicosenoic acid is directly elongated to nervonic acid in the brain, whereas shorter chains like oleic acid (C18:1) must first be elongated to 11-Eicosenoic acid before further conversion. This makes high-purity 11-Eicosenoic acid a more direct and efficient substrate for studying or modulating the pathways of very-long-chain fatty acid synthesis.
| Evidence Dimension | Metabolic Pathway Position |
| Target Compound Data | Direct precursor to Erucic acid (C22:1) and Nervonic acid (C24:1) |
| Comparator Or Baseline | Oleic Acid (C18:1): Precursor to 11-Eicosenoic acid; requires an additional elongation step to enter the same pathway. |
| Quantified Difference | One fewer enzymatic step required to produce C22+ omega-9 fatty acids compared to Oleic acid. |
| Conditions | In vivo fatty acid metabolism. |
For researchers studying the biosynthesis of nervonic acid or related neurological lipids, using 11-Eicosenoic acid as a starting material provides more precise metabolic tracing and bypasses the rate-limiting initial elongation from oleic acid.
The unique melting point of 23-24 °C allows for the creation of creams and balms that are solid for storage and transport but melt on contact with skin. Its monounsaturated structure provides superior oxidative stability compared to products formulated with polyunsaturated oils, extending shelf-life and preventing rancidity.
The C20 chain length of 11-Eicosenoic acid makes it a valuable intermediate for synthesizing specialty non-ionic surfactants and high-temperature lubricants. Its properties can be tailored through chemical modification of its double bond and carboxylic acid group to create derivatives with specific performance characteristics not achievable with more common C18 or C22 fatty acids.
In biomedical research, 11-Eicosenoic acid is the optimal choice for studying the biosynthesis of very-long-chain monounsaturated fatty acids like nervonic acid. Using it directly as a substrate in cell culture provides more precise and targeted results than using oleic acid, which must first undergo an enzymatic elongation step that can be a confounding variable.